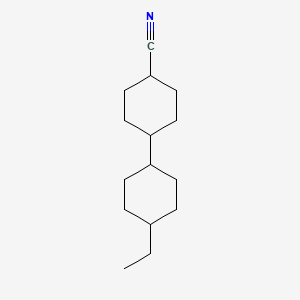
(trans(trans))-4'-Ethyl(1,1'-bicyclohexyl)-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile is an organic compound characterized by its bicyclic structure with an ethyl group and a nitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile typically involves the following steps:
Grignard Reaction: The initial step involves the reaction of 4-ethylcyclohexylmagnesium bromide with 4-cyanocyclohexanone under anhydrous conditions to form the desired product.
Purification: The crude product is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are commonly employed.
Major Products
Oxidation: Formation of 4’-Ethyl(1,1’-bicyclohexyl)-4-carboxylic acid.
Reduction: Formation of 4’-Ethyl(1,1’-bicyclohexyl)-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of liquid crystals for display technologies and other advanced materials.
Mechanism of Action
The mechanism by which (trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the bicyclic structure can interact with lipid membranes, influencing membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- (trans(trans))-4’-Propyl(1,1’-bicyclohexyl)-4-carbonitrile
- (trans(trans))-4’-Methyl(1,1’-bicyclohexyl)-4-carbonitrile
- (trans(trans))-4’-Vinyl(1,1’-bicyclohexyl)-4-carbonitrile
Uniqueness
(trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile is unique due to its specific ethyl substitution, which imparts distinct physical and chemical properties. This compound exhibits different reactivity and interaction profiles compared to its analogs, making it valuable for specific applications in research and industry.
Biological Activity
(trans(trans))-4'-Ethyl(1,1'-bicyclohexyl)-4-carbonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a bicyclohexyl framework with an ethyl group and a carbonitrile moiety. Its structural configuration is crucial for its biological activity, influencing interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that related compounds possess significant antimicrobial properties against various pathogens.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : Certain compounds in this class act as inhibitors of key enzymes involved in metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The carbonitrile group may facilitate binding to active sites of enzymes, inhibiting their function.
- Membrane Disruption : The hydrophobic nature of the bicyclohexyl structure can disrupt microbial membranes, leading to cell lysis.
- Cell Signaling Modulation : Compounds may influence signaling pathways, particularly those related to apoptosis in cancer cells.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various carbonitrile derivatives against common bacterial strains. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| This compound | 8 | P. aeruginosa |
Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were determined across several cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.2 |
| MCF-7 | 3.8 |
| A549 | 6.0 |
These findings suggest that the compound may serve as a lead for developing anticancer therapeutics.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of the bicyclohexyl structure and the carbonitrile group in determining biological activity. Variations in substituents can lead to significant changes in potency and selectivity towards specific biological targets.
Properties
CAS No. |
70784-09-7 |
|---|---|
Molecular Formula |
C15H25N |
Molecular Weight |
219.37 g/mol |
IUPAC Name |
4-(4-ethylcyclohexyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C15H25N/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h12-15H,2-10H2,1H3 |
InChI Key |
ZLHYETUWSWBIQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















